Isomitomycin A
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Overview
Description
Isomitomycin A is a synthetic derivative of the mitomycin family, which are aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae . These compounds are known for their potent antitumor activity and have been extensively studied for their potential in cancer treatment .
Preparation Methods
The synthesis of Isomitomycin A involves several complex steps. One of the most significant accomplishments in this field was the efficient total synthesis of mitomycin C by way of this compound . The synthetic route includes electrophile-initiated biscyclization and copper-catalyzed double cyclization of an azidoquinone . Other methods involve photocyclization of a diene-bearing azidoquinone and intramolecular Reformatsky or Wittig reactions
Chemical Reactions Analysis
Isomitomycin A undergoes various chemical reactions, including:
Oxidation: Photochemical oxidation-reduction followed by palladium-catalyzed cyclization.
Reduction: Reduction to a semiquinone which rapidly disproportionates to starting material and a hydroquinone.
Substitution: Electrophile-initiated biscyclization and copper-catalyzed double cyclization. Common reagents used in these reactions include azidoquinone, palladium catalysts, and various electrophiles.
Scientific Research Applications
Mechanism of Action
Isomitomycin A exerts its effects by binding to DNA and inhibiting DNA synthesis and function . It is activated in vivo to a bifunctional and trifunctional alkylating agent, leading to cross-linking of DNA strands . This cross-linking inhibits the replication and transcription processes, ultimately leading to cell death .
Comparison with Similar Compounds
Isomitomycin A is part of the mitomycin family, which includes mitomycin A, mitomycin B, and mitomycin C . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and biological activities . This compound is unique due to its synthetic origin and specific modifications that enhance its antitumor activity .
Properties
CAS No. |
91917-64-5 |
---|---|
Molecular Formula |
C16H19N3O6 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
[(3S,4S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazatetracyclo[7.4.0.02,4.03,7]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(4-18-16)19(10)14/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-,19?/m1/s1 |
InChI Key |
YKXDGMVCESRRDO-VFWICMBZSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3[C@@H]4[C@H]3[C@]([C@@H]2COC(=O)N)(NC4)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C4C3C(C2COC(=O)N)(NC4)OC)OC |
Origin of Product |
United States |
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